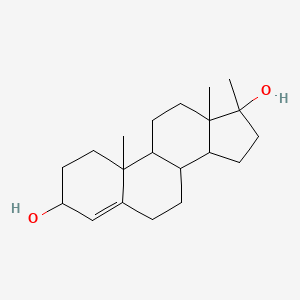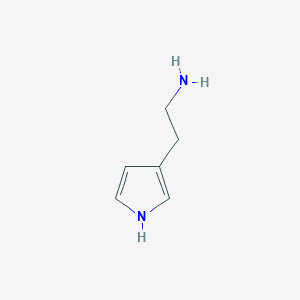
17-Methyl-4-androstene-3alpha,17alpha-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
17-メチル-4-アンドロステン-3α,17α-ジオールの合成には、いくつかの段階が伴い、通常は適切なステロイド前駆体から開始されます。合成経路には、多くの場合、以下が含まれます。
水素化: この段階では、特定の条件下で前駆体化合物に水素を添加して、所望の飽和レベルを実現します。
メチル化: 17位にメチル基を導入する際には、メチル化剤を使用します。
酸化および還元: これらの反応は、ステロイド骨格上の特定の位置に官能基を導入または改変するために用いられます。
工業生産方法は、一般的に独自の技術であり、収率と純度を最大化する最適化された反応条件が含まれます。 これらの方法には、クロマトグラフィーや結晶化などの高度な精製技術が含まれることが多いです .
化学反応の分析
17-メチル-4-アンドロステン-3α,17α-ジオールは、以下を含む様々な化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、ヒドロキシル基をケトンまたはアルデヒドに変換することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して、ケトンをアルコールに変換することができます。
置換: ハロゲン化またはその他の置換反応は、ステロイド骨格上の特定の位置に新しい官能基を導入することができます。
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
メチル化剤: ヨウ化メチル、硫酸ジメチル。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、通常は様々なヒドロキシル化、ケトン化、またはメチル化誘導体が含まれます .
4. 科学研究における用途
17-メチル-4-アンドロステン-3α,17α-ジオールは、科学研究において幅広い用途があります。
化学: ステロイド化学と合成経路の研究における参照化合物として使用されます。
生物学: アンドロゲン活性とその細胞プロセスへの影響に関する研究に使用されます。
医学: ホルモン補充療法や筋萎縮症における潜在的な治療用途について調査されています。
科学的研究の応用
17-Methyl-4-androstene-3alpha,17alpha-diol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthetic pathways.
Biology: Employed in the study of androgenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of new steroid-based pharmaceuticals and performance-enhancing drugs.
作用機序
17-メチル-4-アンドロステン-3α,17α-ジオールの作用機序は、標的組織におけるアンドロゲン受容体との相互作用を伴います。これらの受容体に結合すると、この化合物は男性の特徴の発達と維持に関与する特定の遺伝子の発現を調節します。 分子標的としては、ステロイド代謝とシグナル伝達経路に関与する様々な酵素やタンパク質が含まれます .
類似化合物との比較
17-メチル-4-アンドロステン-3α,17α-ジオールは、以下のような他の類似化合物と比較することができます。
テストステロン: 17位にメチル基がない点は類似していますが、主要な男性性ホルモンです。
ジヒドロテストステロン(DHT): テストステロンから誘導され、より強力なアンドロゲンであり、同様の作用機序を持っています。
メタンドロステノロン: 構造は類似していますが、官能基が異なる合成アナボリックステロイドです。
17-メチル-4-アンドロステン-3α,17α-ジオールの独自性は、その特定の構造修飾にあり、これは独自の生化学的特性とアンドロゲン活性を付与します .
特性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3 |
InChIキー |
BNUOCVTVOYWNJC-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)

![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)

![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
![7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B12294005.png)
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)
![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)


